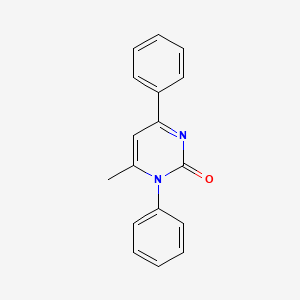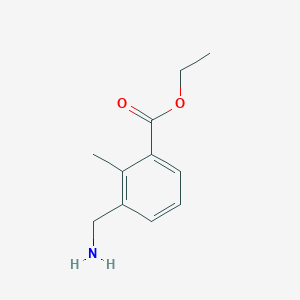
3,9-Dimethylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethylnonacosane is a hydrocarbon compound with the molecular formula C₃₁H₆₄. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to a nonacosane backbone. This compound is notable for its role in the cuticular hydrocarbons of various insects, where it functions as a component of pheromones and other signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dimethylnonacosane typically involves the alkylation of long-chain hydrocarbons. One common method is the C-alkylation of ethyl acetoacetate, followed by ionic hydrogenation and decarboxylation reactions.
Industrial Production Methods: These include catalytic hydrogenation and alkylation processes, often conducted under high pressure and temperature to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,9-Dimethylnonacosane primarily undergoes oxidation and substitution reactions. These reactions are facilitated by the presence of methyl groups, which can be targeted by various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of ketones or alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the hydrocarbon chain.
Major Products Formed:
Oxidation: The oxidation of this compound can yield compounds such as 3,9-dimethylnonacosan-2-one.
Substitution: Halogenation can produce derivatives like 3,9-dibromononacosane.
Scientific Research Applications
3,9-Dimethylnonacosane has several applications in scientific research, particularly in the fields of chemistry, biology, and entomology.
Chemistry:
- Used as a model compound for studying hydrocarbon behavior and reactions.
- Investigated for its role in the synthesis of complex organic molecules .
Biology:
- Functions as a component of insect cuticular hydrocarbons, playing a crucial role in communication and mating behaviors.
- Studied for its involvement in the biosynthesis of insect pheromones .
Medicine:
- Potential applications in the development of insect repellents and attractants.
- Explored for its role in the modulation of insect behavior, which can be leveraged for pest control .
Industry:
- Utilized in the formulation of specialty chemicals and materials.
- Investigated for its potential use in the production of bio-based lubricants and surfactants .
Mechanism of Action
The mechanism of action of 3,9-Dimethylnonacosane is primarily related to its role as a signaling molecule in insects. It interacts with specific receptors on the insect cuticle, triggering behavioral responses such as mating and aggregation. The molecular targets include cuticular hydrocarbon receptors and pheromone-binding proteins, which facilitate the recognition and response to the compound .
Similar Compounds:
3,11-Dimethylnonacosane: Another dimethylalkane with similar structural features but different methyl group positions.
3,7-Dimethylnonacosane: Similar in structure but with methyl groups at different positions on the hydrocarbon chain.
Uniqueness: this compound is unique due to its specific methyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to function effectively as a pheromone component in certain insect species, differentiating it from other dimethylalkanes .
Properties
| 73189-61-4 | |
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
3,9-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-31(4)29-26-23-25-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
NDOVDOYSHIGRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)

![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)


![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
